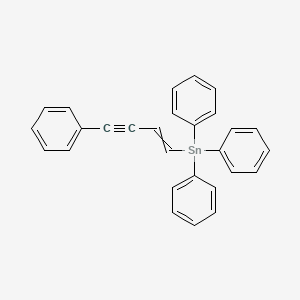
Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly notable for its unique structure, which includes a stannane (tin-hydrogen) group attached to a 4-phenylbut-1-en-3-yn-1-yl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane typically involves the reaction of triphenylstannyl chloride with 4-phenylbut-1-en-3-yn-1-yl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding hydrides.
Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in hydrides .
Aplicaciones Científicas De Investigación
Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicine.
Mecanismo De Acción
The mechanism of action of Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylstannane: Similar in structure but lacks the 4-phenylbut-1-en-3-yn-1-yl moiety.
Tetraphenyltin: Contains four phenyl groups attached to a tin atom.
Triphenyl(4-phenylbut-1-en-3-yn-2-yl)stannane: Similar structure but with a different position of the phenylbut-1-en-3-yn group.
Uniqueness
Triphenyl(4-phenylbut-1-en-3-yn-1-yl)stannane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science .
Propiedades
Número CAS |
650605-79-1 |
|---|---|
Fórmula molecular |
C28H22Sn |
Peso molecular |
477.2 g/mol |
Nombre IUPAC |
triphenyl(4-phenylbut-1-en-3-ynyl)stannane |
InChI |
InChI=1S/C10H7.3C6H5.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-2-4-6-5-3-1;/h1-2,4-6,8-9H;3*1-5H; |
Clave InChI |
KADBVLJJSNSBHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC=C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B15169480.png)
![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)
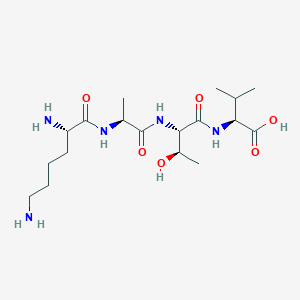
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)
![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)
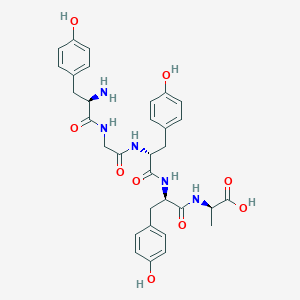
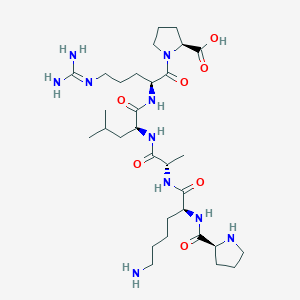
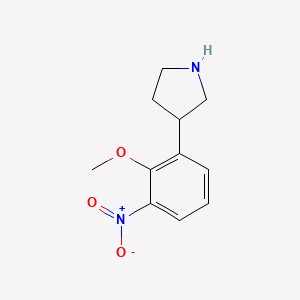
![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)
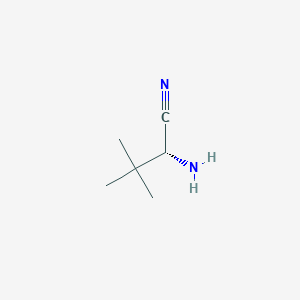
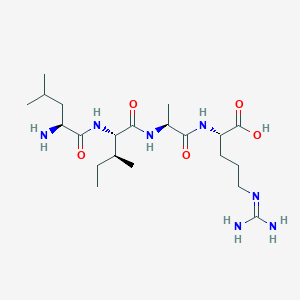
![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)

